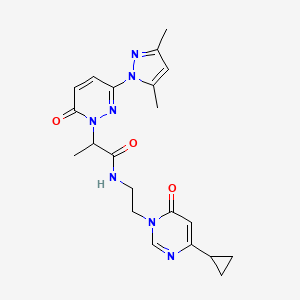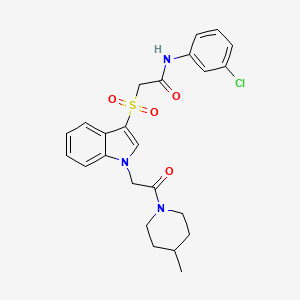
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In
Mécanisme D'action
The mechanism of action of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed to interact with various cellular components, including proteins and enzymes, to exert its effects. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one in lab experiments include its high yield synthesis method, unique structure and properties, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one. Some potential areas of study include its potential therapeutic effects on neurodegenerative diseases, its ability to inhibit the growth of cancer cells, and its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications. Its unique structure and properties make it a candidate for use as a fluorescent probe, potential therapeutic agent, and inhibitor of enzyme activity. While there are limitations to using this compound in lab experiments, its potential applications and future directions for research make it an important area of study in the scientific community.
Méthodes De Synthèse
The synthesis of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one involves the reaction between 2-chloroacetyl chloride and 6-hydroxyquinoxaline-2,3-dione in the presence of a base. The reaction takes place under mild conditions and results in the formation of a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Applications De Recherche Scientifique
The unique structure and properties of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one make it a promising candidate for various scientific research applications. This compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(2-chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-10(16)13-5-9(15)12-7-2-1-6(14)3-8(7)13/h1-3,14H,4-5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWMFOTCJBLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1C(=O)CCl)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)


![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)




![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)